![molecular formula C12H16N2O5S B1621361 (-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine CAS No. 883452-10-6](/img/structure/B1621361.png)
(-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine
Overview
Description
(-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine, also known as MSVIII-19, is a chemical compound that has been of great interest to the scientific community due to its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of (-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine involves the inhibition of the enzyme glutaminase, which is responsible for the conversion of glutamine to glutamate. Glutamate is an important neurotransmitter that is involved in various physiological processes, including memory formation and learning. By inhibiting glutaminase, (-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine reduces the levels of glutamate, leading to the inhibition of cancer cell growth and inflammation.
Biochemical and Physiological Effects
(-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by reducing the levels of glutamate. In addition, (-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine has been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using (-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine in lab experiments is its specificity for glutaminase. This allows for the selective inhibition of glutaminase without affecting other enzymes or processes. However, one of the limitations of using (-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of (-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine. One potential direction is the development of more potent and selective inhibitors of glutaminase. Another potential direction is the investigation of the role of glutaminase in other diseases, such as neurodegenerative diseases. Finally, the use of (-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine in combination with other anticancer drugs or anti-inflammatory agents should be explored to determine its potential synergistic effects.
Conclusion
In conclusion, (-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine, or (-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine, is a chemical compound that has shown great promise in the fields of medicinal chemistry, biochemistry, and pharmacology. Its inhibition of glutaminase has been shown to have anticancer and anti-inflammatory effects, making it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the potential of (-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine and its future applications.
Scientific Research Applications
(-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine has been extensively studied for its potential use in medicinal chemistry and pharmacology. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, colon, and ovarian cancer. (-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
(2R)-5-amino-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-8-2-4-9(5-3-8)20(18,19)14-10(12(16)17)6-7-11(13)15/h2-5,10,14H,6-7H2,1H3,(H2,13,15)(H,16,17)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNYEJZZJXFADP-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367963 | |
| Record name | (-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine | |
CAS RN |
883452-10-6 | |
| Record name | (-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




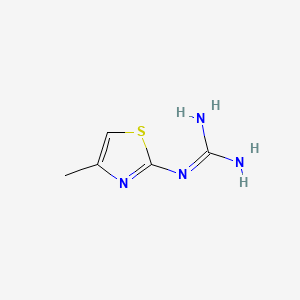

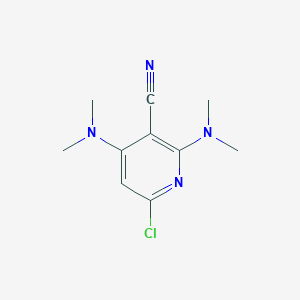


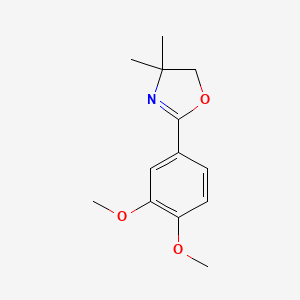



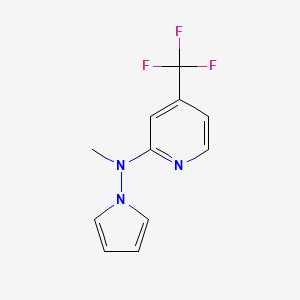

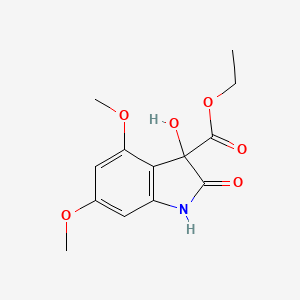
![3-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1621301.png)